1-(Bromométhyl)-2-fluoro-4-méthoxybenzène

Vue d'ensemble

Description

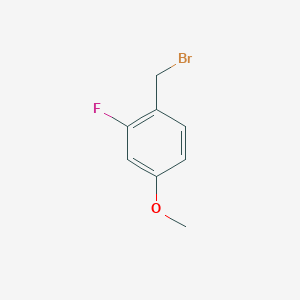

1-(Bromomethyl)-2-fluoro-4-methoxybenzene is an organic compound with the molecular formula C8H8BrFO It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group, a fluoro group, and a methoxy group

Applications De Recherche Scientifique

1-(Bromomethyl)-2-fluoro-4-methoxybenzene has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anti-cancer properties.

Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies

Mécanisme D'action

Target of Action

The primary target of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene is involved in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This compound may act as a reagent in this process, contributing to the formation of new carbon-carbon bonds .

Mode of Action

The interaction of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene with its targets involves a process known as transmetalation . This is a key step in the Suzuki–Miyaura coupling where the transfer of an organic group from boron to palladium occurs . The compound’s bromomethyl group plays a crucial role in this process .

Biochemical Pathways

Given its role in the suzuki–miyaura coupling, it can be inferred that it influences pathways involving carbon–carbon bond formation . The downstream effects of this could be the synthesis of complex organic compounds, crucial for various biological and chemical processes .

Result of Action

The molecular and cellular effects of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene’s action are likely related to its role in facilitating carbon–carbon bond formation. By acting as a reagent in the Suzuki–Miyaura coupling, it may contribute to the synthesis of a variety of organic compounds . These compounds could have various roles, depending on their structure and properties.

Action Environment

The action, efficacy, and stability of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene can be influenced by various environmental factors. These may include the pH, temperature, and the presence of other compounds or catalysts. For instance, the Suzuki–Miyaura coupling, in which this compound acts as a reagent, is typically performed under mild conditions and requires a palladium catalyst .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene typically involves the bromination of 2-fluoro-4-methoxybenzyl alcohol. The reaction is carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as the brominating agents. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene can be achieved through continuous flow processes, which allow for better control over reaction conditions and improved yields. The use of automated reactors and optimized reaction parameters ensures the efficient production of this compound .

Analyse Des Réactions Chimiques

Types of Reactions

1-(Bromomethyl)-2-fluoro-4-methoxybenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Electrophilic Aromatic Substitution: The fluoro and methoxy groups on the benzene ring can direct electrophilic substitution reactions to specific positions on the ring.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding aldehydes or acids and reduction to form the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of catalysts like iron(III) bromide (FeBr3) or sulfuric acid (H2SO4) are used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzyl derivatives.

Electrophilic Aromatic Substitution: Formation of multi-substituted benzene derivatives.

Oxidation and Reduction: Formation of benzaldehyde, benzoic acid, or benzyl alcohol derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(Bromomethyl)-2-fluoro-4-chlorobenzene

- 1-(Bromomethyl)-2-fluoro-4-nitrobenzene

- 1-(Bromomethyl)-2-fluoro-4-hydroxybenzene

Uniqueness

1-(Bromomethyl)-2-fluoro-4-methoxybenzene is unique due to the presence of both electron-withdrawing (fluoro) and electron-donating (methoxy) groups on the benzene ring. This combination allows for a diverse range of chemical reactivity and makes the compound a versatile intermediate in organic synthesis. The specific positioning of these substituents also influences the compound’s physical and chemical properties, making it distinct from other similar compounds .

Activité Biologique

1-(Bromomethyl)-2-fluoro-4-methoxybenzene (CAS No. 54788-19-1) is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular structure of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene is characterized by a bromomethyl group attached to a fluorinated methoxybenzene ring. This unique arrangement influences the compound's interactions with biological targets.

Antimicrobial Properties

Research indicates that 1-(Bromomethyl)-2-fluoro-4-methoxybenzene exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The mechanism of action likely involves the inhibition of key enzymes involved in microbial metabolism, leading to reduced viability of these pathogens.

Table 1: Antimicrobial Activity of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have demonstrated its ability to induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound appears to exert its effects through the modulation of signaling pathways associated with cell proliferation and survival, particularly by inhibiting protein kinases involved in tumor growth.

Table 2: Anticancer Activity of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Inhibition of cell proliferation |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is hypothesized that the compound binds to enzymes or receptors, altering their activity. For example, it may inhibit certain kinases involved in cancer cell signaling, leading to decreased proliferation and increased apoptosis.

Structure-Activity Relationship (SAR)

The effectiveness of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene as an antimicrobial and anticancer agent can be influenced by structural modifications. Research suggests that the presence and positioning of functional groups on the benzene ring significantly affect its biological activity. Modifications that enhance lipophilicity or increase hydrogen bonding capability can improve binding affinity to biological targets.

Case Studies

Several case studies have highlighted the potential applications of this compound in drug design:

- Case Study on Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited enhanced antibacterial activity when combined with metal nanoparticles, suggesting a synergistic effect that could be exploited for developing new antimicrobial agents.

- Case Study on Anticancer Activity : Another investigation focused on the compound's ability to inhibit specific protein kinases associated with breast cancer progression. The results indicated that modifications to the bromomethyl or methoxy groups could lead to compounds with improved selectivity and potency against cancer cells.

Propriétés

IUPAC Name |

1-(bromomethyl)-2-fluoro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGGMXOCLNXDSEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449675 | |

| Record name | 1-(bromomethyl)-2-fluoro-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54788-19-1 | |

| Record name | 1-(Bromomethyl)-2-fluoro-4-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54788-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(bromomethyl)-2-fluoro-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.